Hemopressin
Overview
Description
Hemopressin (Hp) is an alpha hemoglobin fragment with the sequence PVNFKFLSH . It was originally identified in extracts of rat brain using an enzyme capture technique . Hemopressin binds to cannabinoid receptors, acting as an inverse agonist at CB1 receptors .
Synthesis Analysis
A fragment condensation solution phase assembly of the naturally occurring CB1 inverse agonist nonapeptides, Pro-Val-Asn-Phe-Lys-Phe/Leu-Leu-Ser-His-OH (hemopressins), and two other homologues have been reported .Molecular Structure Analysis
Hemopressin is a family of polypeptides derived from either α or β hemoglobin chains with a molecular weight range of 1.4–2.6 kDa .Chemical Reactions Analysis
Hemopressin has been shown to have inverse agonist/antagonistic activity . Extended forms of hemopressin exhibit type 1 and type 2 cannabinoid receptor agonistic/allosteric activity .Physical And Chemical Properties Analysis
Hemopressin has a molecular weight of 1054.24 and its chemical formula is C50H79N13O12 . It is a solid substance .Scientific Research Applications
Hemopressin and Cannabinoid Receptors
Hemopressin is a peptide derived from the α1-chain of hemoglobin and has been identified as an endogenous ligand or regulator of cannabinoid receptors. It has shown inverse agonist/antagonistic activity, while extended forms like RVD-hemopressin (pepcan-12) exhibit agonistic/allosteric activity on type 1 and type 2 cannabinoid receptors . These interactions suggest potential applications in various physiological functions modulated by the endocannabinoid system.
Neurophysiological Functions
Studies have indicated that hemopressin and related peptides can influence several neurophysiological functions, such as sleep, olfaction, emotion, learning, memory, and reward behaviors . This is primarily due to their modulation of the endocannabinoid system, which plays a crucial role in these processes.
Sleep Regulation
Specifically, hemopressin peptides have been implicated in promoting non-rapid eye movement (NREM) sleep via the CB1 cannabinoid receptor . This suggests a potential therapeutic application for sleep disorders where the regulation of NREM sleep is beneficial.
Mechanism of Action
Target of Action
Hemopressin, also known as Hp, is an alpha hemoglobin fragment . Its primary targets are the cannabinoid receptors , specifically the CB1 receptors . These receptors are part of the endocannabinoid system (ECS), which plays a crucial role in various physiological processes .
Mode of Action
Hemopressin interacts with its targets by acting as an inverse agonist at the CB1 receptors . This means it binds to these receptors and induces a response opposite to that of an agonist. It’s worth noting that longer forms of Hemopressin, named RVD-Hpα and VD-Hpα, bind to CB1 receptors and were originally reported to be agonists .
Biochemical Pathways
The action of Hemopressin affects the signaling pathways of the endocannabinoid system . The ECS consists of endogenous ligands referred to as endocannabinoids, specific receptors, and the pathways for the synthesis and degradation of cannabinoid compounds . Hemopressin, being an inverse agonist, can modulate these signaling pathways.
Pharmacokinetics
Currently, data about the pharmacokinetics, tissue distribution, and stability of Hemopressin-type peptides are lacking . It’s known that hemopressin is orally active . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Hemopressin and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Hemopressin’s action are diverse. It has been shown to decrease blood pressure by lowering the systemic vascular resistance through the endogenous release of nitric oxide . Additionally, Hemopressin has been found to have antinociceptive effects, meaning it can reduce sensitivity to painful stimuli .
Action Environment
The action, efficacy, and stability of Hemopressin can be influenced by various environmental factors. For instance, the presence of divalent metal ions may regulate the process of Hemopressin acting as an inverse agonist . .
Future Directions
Hemopressin and related peptides could have location-specific and biased pharmacological action, which would increase the possibilities for fine-tuning and broadening cannabinoid receptor signal transduction . They have shown potential in a number of physiological processes including antinociceptive and anti-inflammatory activity, regulation of food intake, learning, and memory . Future research could explore their potential for pharmaceutical formulations .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H77N13O12/c1-30(2)22-37(47(71)65-42(28-67)51(75)64-41(53(77)78)25-34-27-56-29-58-34)60-49(73)39(24-33-16-9-6-10-17-33)61-46(70)36(18-11-12-20-54)59-48(72)38(23-32-14-7-5-8-15-32)62-50(74)40(26-43(55)68)63-52(76)44(31(3)4)66-45(69)35-19-13-21-57-35/h5-10,14-17,27,29-31,35-42,44,57,67H,11-13,18-26,28,54H2,1-4H3,(H2,55,68)(H,56,58)(H,59,72)(H,60,73)(H,61,70)(H,62,74)(H,63,76)(H,64,75)(H,65,71)(H,66,69)(H,77,78)/t35-,36-,37-,38-,39-,40-,41-,42-,44-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTLYPZZJJBEAJ-QISMNGAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C4CCCN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H77N13O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029393 | |
Record name | Hemopressin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1088.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hemopressin (rat) | |
CAS RN |
568588-77-2 | |
Record name | Hemopressin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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